molecular formula C7H7ClN4O B12563227 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine CAS No. 177212-03-2

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine

Cat. No.: B12563227
CAS No.: 177212-03-2
M. Wt: 198.61 g/mol
InChI Key: VEPFPUVXMQLTJK-UHFFFAOYSA-N
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Description

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the tetrazolopyridine family This compound is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an ethoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine typically involves the reaction of 6,8-dichlorotetrazolo[1,5-a]pyridine with an alcohol, such as ethanol, in the presence of a base like sodium ethoxide. The reaction proceeds through the substitution of the chlorine atom at the 8th position with the ethoxy group. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium ethoxide, amines, or thiols in suitable solvents (e.g., ethanol, methanol) under reflux conditions.

    Photochemical Reactions: UV light irradiation in the presence of alcohols or amines.

Major Products Formed

Scientific Research Applications

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical nitrogen elimination, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichlorotetrazolo[1,5-a]pyridine
  • 8-Chloro-6-trifluoromethyltetrazolo[1,5-a]pyridine
  • 5-Chlorotetrazolo[1,5-a]pyridines

Uniqueness

6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific substitution reactions and photochemical behavior that may not be observed in similar compounds .

Properties

CAS No.

177212-03-2

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

6-chloro-8-ethoxytetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7ClN4O/c1-2-13-6-3-5(8)4-12-7(6)9-10-11-12/h3-4H,2H2,1H3

InChI Key

VEPFPUVXMQLTJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CN2C1=NN=N2)Cl

Origin of Product

United States

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